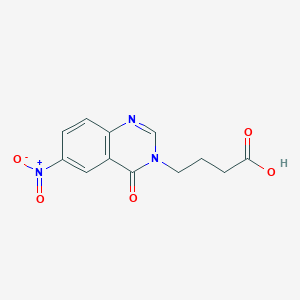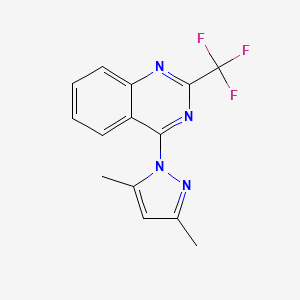
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)quinazoline is a complex organic compound characterized by its unique structure, which includes a quinazoline core substituted with a trifluoromethyl group and a 3,5-dimethyl-1H-pyrazol-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core One common approach is the condensation of an appropriate amine with a suitable carbonyl compound to form the quinazoline scaffold
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction of the quinazoline core to produce dihydroquinazolines.
Substitution: Introduction of various functional groups at different positions on the quinazoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)quinazoline has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of antileishmanial and antimalarial agents. Its ability to interact with biological targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)quinazoline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The quinazoline core interacts with enzymes or receptors, leading to biological responses.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Quinazoline derivatives: Other quinazoline derivatives with different substituents.
Pyrazole derivatives: Compounds containing pyrazole rings with various functional groups.
Uniqueness: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)quinazoline stands out due to its unique combination of the quinazoline core and the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4/c1-8-7-9(2)21(20-8)12-10-5-3-4-6-11(10)18-13(19-12)14(15,16)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETYRPSRXRQVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
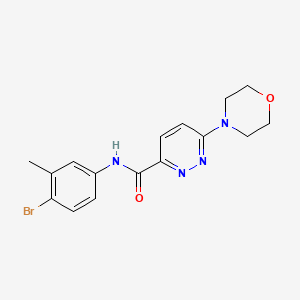
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)
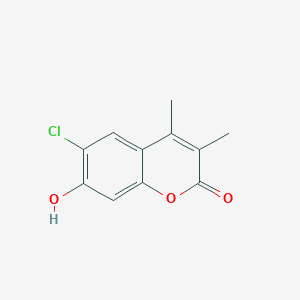
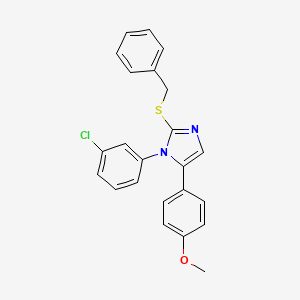
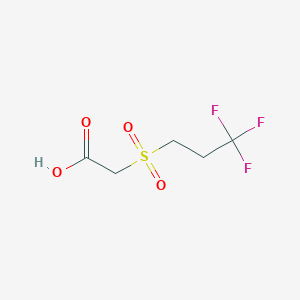
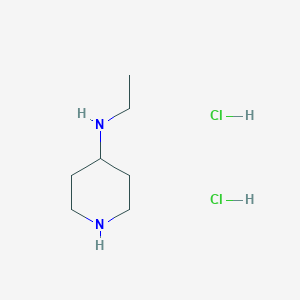
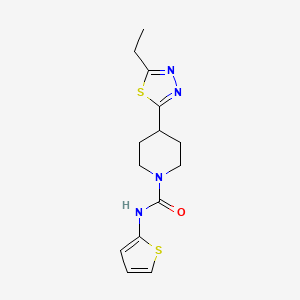

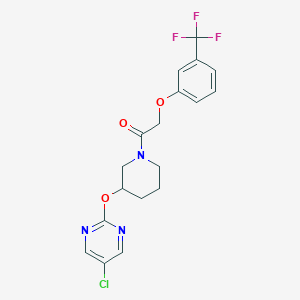
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B2971457.png)
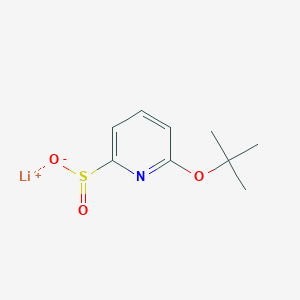
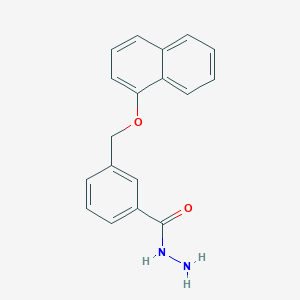
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide](/img/structure/B2971464.png)
